molecular formula C18H14BrFN2O2 B12173491 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12173491
M. Wt: 389.2 g/mol
InChI Key: NHDVHSWAYBKWHF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of substituents: The bromo and fluoro groups can be introduced via halogenation reactions, while the methoxyphenyl group can be added through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyridazinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(4-bromo-2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

The presence of both bromo and fluoro substituents in 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C18H14BrFN2O2

Molecular Weight

389.2 g/mol

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H14BrFN2O2/c1-24-15-6-3-12(4-7-15)17-8-9-18(23)22(21-17)11-13-2-5-14(19)10-16(13)20/h2-10H,11H2,1H3

InChI Key

NHDVHSWAYBKWHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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